6-Chloro-N-cyclopentyl-2-pyrazinamine

Vue d'ensemble

Description

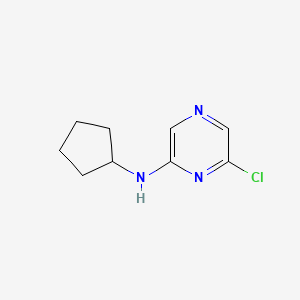

6-Chloro-N-cyclopentyl-2-pyrazinamine is a heterocyclic organic compound with the molecular formula C9H12ClN3. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 6th position and a cyclopentylamine group at the 2nd position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-cyclopentyl-2-pyrazinamine typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and α-haloketones.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-N-cyclopentyl-2-pyrazinamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Amines, thiols, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine N-oxides, while substitution reactions can produce various substituted pyrazines .

Applications De Recherche Scientifique

Based on the search results, the applications of 6-Chloro-N-cyclopentyl-2-pyrazinamine are related to its potential use as a medicament, particularly as an adenosine receptor antagonist . Additionally, pyrazine derivatives, in general, have shown potential as therapeutic agents for various conditions .

Pyrazine Derivatives as Medicaments

- A novel pyrazine derivative and its salt have been recognized as useful medicaments .

- These derivatives and their salts function as adenosine antagonists, specifically A1 and A2 receptor dual antagonists .

- They possess a range of pharmacological actions, including anticatalepsy, cognitive enhancement, analgesia, and antidepressant effects .

Potential Therapeutic Applications

- Cognitive enhancer

- Antianxiety drug

- Antidementia drug

- Psychostimulant

- Analgesic

- Cardioprotective agent

- Antidepressant

- Amelioration of cerebral circulation

- Tranquilizer

- Drug for heart failure

- Cardiotonic agent

- Antihypertensive agent

- Drug for renal failure (renal insufficiency)

- Drug for renal toxicity, renal protective agent

- Drug for improvement of renal function

- Diuretic, drug for edema

- Antiobesity

- Antiasthmatic

- Bronchodilator, drug for apnea

- Drug for gout, drug for hyperuricemia

- Amelioration of immunosuppressive action of adenosine

- Antidiabetic agent

- Drug for ulcer, drug for pancreatitis

- Drug for Meniere's syndrome, drug for anemia

- Drugs for thrombosis, myocardial infarction, obstruction, arteriosclerosis obliterans, and thrombophlebitis

Other relevant compounds and their applications

- 3-substituted cyclopentylamine derivatives can inhibit fatty acid synthase (FASN) activity and may be used in the treatment of cancers .

- Liposomes containing mannose 6-phosphate (M6P)-functionalized cholesterol are promising vectors in the selective targeting of lysosomes for enzyme replacement therapy or anticancer therapy .

- Purine derivatives have been explored as selective Nek2 inhibitors, which may be important in cancer therapy .

Mécanisme D'action

The mechanism of action of 6-Chloro-N-cyclopentyl-2-pyrazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloro-2-pyrazinamine: Lacks the cyclopentyl group, which may affect its biological activity and chemical properties.

N-Cyclopentyl-2-pyrazinamine: Lacks the chlorine atom, which may influence its reactivity and interactions with molecular targets.

6-Chloro-N-cyclopentyl-2-pyrimidinamine: Contains a pyrimidine ring instead of a pyrazine ring, leading to differences in electronic structure and reactivity.

Uniqueness

6-Chloro-N-cyclopentyl-2-pyrazinamine is unique due to the presence of both the chlorine atom and the cyclopentylamine group, which confer distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound for various applications in research and industry .

Activité Biologique

Overview

6-Chloro-N-cyclopentyl-2-pyrazinamine is a heterocyclic compound primarily studied for its biological activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). The compound has garnered attention due to its unique structural features, which include a chlorine atom at the 6th position of the pyrazine ring and a cyclopentylamine group at the 2nd position. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

The primary mechanism of action of this compound involves the inhibition of fatty acid synthesis in M. tuberculosis. This process is critical for bacterial growth and replication. The compound is metabolized within the bacterium to its active form, pyrazinoic acid, which enhances its efficacy against TB. The activity is notably more pronounced in acidic environments, such as those found within macrophages, where M. tuberculosis resides and proliferates.

Pharmacokinetics

The pharmacokinetic profile indicates that this compound is absorbed and metabolized effectively within bacterial cells. Studies suggest that the compound's efficacy can be influenced by factors such as pH and the presence of other biological molecules .

Antimycobacterial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for this compound against various strains of M. tuberculosis:

| Strain | MIC (µg/mL) |

|---|---|

| M. tuberculosis H37Rv | 0.5 |

| M. bovis | 0.6 |

| M. abscessus | 1.0 |

These results indicate that the compound exhibits potent antimycobacterial activity, making it a candidate for further development in TB treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Features | Antimycobacterial Activity |

|---|---|---|

| 6-Chloro-2-pyrazinamine | Lacks cyclopentyl group | Higher MIC |

| N-Cyclopentyl-2-pyrazinamine | Lacks chlorine atom | Moderate activity |

| 6-Chloro-N-cyclopentyl-2-pyrimidinamine | Contains pyrimidine ring | Lower activity |

The presence of both the chlorine atom and cyclopentyl group in this compound contributes to its enhanced biological activity compared to these other compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in clinical settings:

- In vitro Efficacy Study : A study demonstrated that this compound significantly inhibited the growth of drug-resistant M. tuberculosis strains, suggesting its potential as a treatment option for resistant TB cases .

- Cellular Interaction Study : Research indicated that the compound interacts with specific cellular pathways involved in lipid metabolism, further elucidating its mechanism of action against mycobacteria .

- Toxicity Assessment : Preliminary toxicity studies on human cell lines showed acceptable safety profiles, with IC50 values indicating low cytotoxicity at therapeutic concentrations .

Propriétés

IUPAC Name |

6-chloro-N-cyclopentylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-5-11-6-9(13-8)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQDAQLQAZKFRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CN=CC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435629 | |

| Record name | 6-CHLORO-N-CYCLOPENTYL-2-PYRAZINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642459-02-7 | |

| Record name | 6-CHLORO-N-CYCLOPENTYL-2-PYRAZINAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.